2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a benzonitrile group, a sulfonyl azetidine, and a methoxybenzenesulfonyl moiety
Mechanism of Action
Target of Action
Similar compounds with sulfonyl and oxadiazole moieties have been reported to exhibit antibacterial properties
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been reported to have various adme properties, which can impact their bioavailability
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been reported to be influenced by various environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under controlled conditions.
Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the benzonitrile group: This step involves nucleophilic substitution reactions where the azetidine intermediate reacts with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzamide
- 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoic acid
Uniqueness
2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and nitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-24-14-6-8-15(9-7-14)25(20,21)16-11-19(12-16)26(22,23)17-5-3-2-4-13(17)10-18/h2-9,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMBWOLTJQUMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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